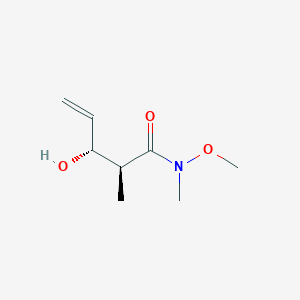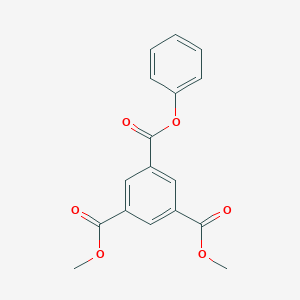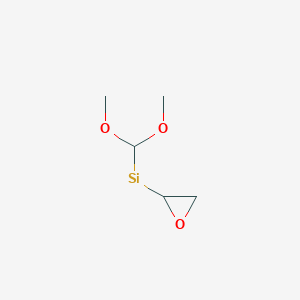
CID 78067936
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78067936 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
The preparation of CID 78067936 involves several synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate is then further processed to yield the final compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
CID 78067936 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
CID 78067936 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of certain types of cancer. Industrial applications include its use in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of CID 78067936 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of cyclin A and cyclin B, leading to DNA damage and tumor growth inhibition. This compound selectively targets tumor cells with oncogenic alterations that cause cell cycle dysregulation. The inhibition of cyclin A and cyclin B disrupts the protein-to-protein interactions necessary for cell cycle progression, leading to tumor regression .
Vergleich Mit ähnlichen Verbindungen
CID 78067936 can be compared with other similar compounds, such as other cyclin inhibitors. While many cyclin inhibitors target only one type of cyclin, this compound uniquely inhibits both cyclin A and cyclin B, making it more effective in certain contexts. Similar compounds include other cyclin A and cyclin B inhibitors, but this compound stands out due to its dual inhibitory activity and its potential for use as a monotherapy in cancer treatment .
Eigenschaften
Molekularformel |
C5H10O3Si |
|---|---|
Molekulargewicht |
146.22 g/mol |
InChI |
InChI=1S/C5H10O3Si/c1-6-5(7-2)9-4-3-8-4/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
YQZYLPPOGXRAPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(OC)[Si]C1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


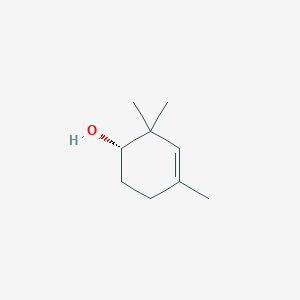
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
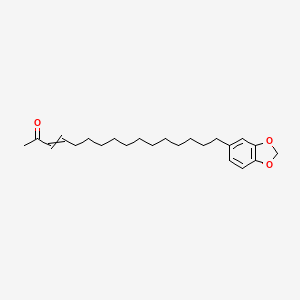
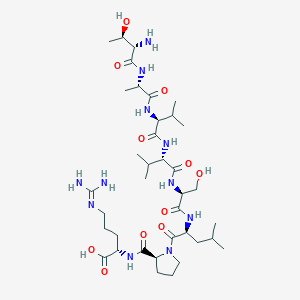

![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
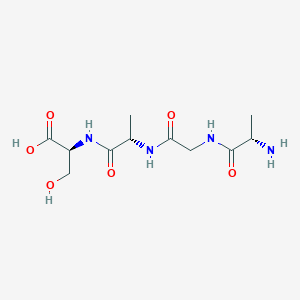

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
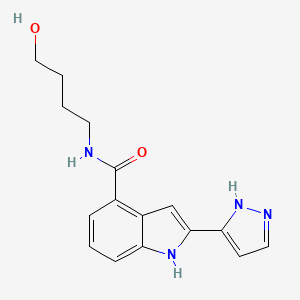

![2-({4-[3-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14221883.png)
